2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid
Overview
Description
5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone is an impurity in the synthesis of Dantrolene, a muscle relaxant (skeletal). Dantrolene is used in the treatment of malignant hyperthermia.
Scientific Research Applications
Cyclisation Reactions
The compound undergoes interesting cyclisation reactions. For instance, a study demonstrated alternative cyclic imide formation from similar compounds, highlighting the sensitivity of these reactions to reagents and reaction conditions, leading to various bicyclic heterocycles (Smyth et al., 2007).
Antimycobacterial Properties
5-Phenyl-furan-2-carboxylic acids, which are structurally related, have shown potential as antimycobacterial agents. A study on a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, a potent candidate in this class, emphasizes the need for more structural data on these compounds (Mori et al., 2022).
Analytical and Spectral Studies
The analytical and spectral study of compounds containing furan rings, like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has been conducted to explore their antimicrobial activity. These studies involve characterizing these compounds and testing their effectiveness against various pathogens (Patel, 2020).
Antiprotozoal Agents
Compounds structurally similar to 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid have been synthesized and evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and effective in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Corrosion Inhibition
Certain heterocyclic semicarbazones, structurally similar, have demonstrated effectiveness in inhibiting corrosion on carbon steel in acidic environments. This property is attributed to molecular interactions and transformations that occur on the metal surface (Palayoor et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Dantrolene Impurity 2, is the ryanodine receptor 1 . This receptor mediates the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .
Mode of Action
Dantrolene Impurity 2 depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1 . This binding results in a decrease in intracellular calcium concentration . The compound’s interaction with its target leads to a reduction in skeletal muscle tone .
Biochemical Pathways
The compound affects the biochemical pathway involving the release of calcium from the sarcoplasmic reticulum . By binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration, it disrupts the normal excitation-contraction coupling in skeletal muscle .
Pharmacokinetics
After oral administration, about 70% of Dantrolene Impurity 2 is absorbed . The compound is metabolized in the liver, with the major metabolites being 5-hydroxy dantrolene and an acetylamino metabolite of dantrolene . The distribution volume is approximately 36.4 ± 11.7 L .
Result of Action
The molecular and cellular effects of Dantrolene Impurity 2’s action include a decrease in intracellular calcium concentration and a reduction in skeletal muscle tone . This results in the management of the fulminant hypermetabolism of skeletal muscle characteristic of malignant hyperthermia crises .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dantrolene Impurity 2. For instance, the compound’s absorption can be affected by the pH of the stomach and the presence of food. Additionally, factors such as the patient’s age, liver function, and the presence of other medications can influence the compound’s metabolism and excretion .
Properties
IUPAC Name |
2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXLIJGJXVFDO-APSNUPSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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